![molecular formula C6H9NO3 B1606621 3-Methyl-5-oxopyrrolidine-2-carboxylic acid CAS No. 2446-05-1](/img/structure/B1606621.png)
3-Methyl-5-oxopyrrolidine-2-carboxylic acid
Overview
Description
3-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as 3-methyl-5-oxoproline, is a chemical compound with the molecular weight of 143.14 . It is a derivative of the natural amino acid, pyroglutamic acid .
Synthesis Analysis
A diastereoselective method for the preparation of methyl (2R*,3R*)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates was developed based on the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides .Molecular Structure Analysis
The InChI code for 3-Methyl-5-oxopyrrolidine-2-carboxylic acid is1S/C6H9NO3/c1-3-2-4 (8)7-5 (3)6 (9)10/h3,5H,2H2,1H3, (H,7,8) (H,9,10)
. The compound contains a pyrrolidine ring attached to a carboxylic acid group and a methyl ester group . Chemical Reactions Analysis
The compound is a key chiral precursor in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances . It is used in the pharmaceutical industry for various purposes .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 148-152°C . It has a molecular weight of 143.14 and its storage temperature is room temperature .Scientific Research Applications
Antiviral Agent
This compound has been used as an inactivator of various viruses, including hepatitis B surface virus, vaccinia virus, herpes simplex virus, and influenza virus, except poliovirus .
Antiepileptic Action
It is a potential inhibitor of GABA transaminase, which increases the amount of GABA and exhibits antiepileptic action .
Antibacterial and Antifungal Agent
Derivatives of 5-oxopyrrolidine have shown promise in targeting multidrug-resistant Gram-positive pathogens and drug-resistant fungi with genetically defined resistance mechanisms .
Hypoxia Treatment
Compounds derived from this acid have demonstrated the ability to increase the lifespan and number of surviving animals under different hypoxic states .
Synthesis of Derivatives
A diastereoselective method for preparing derivatives of this compound has been developed for potential pharmaceutical applications .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as proline and derivatives . These compounds contain proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Mode of Action
It’s structurally similar to pyroglutamic acid (also known as 5-oxoproline), a natural amino acid derivative where the free amino group of glutamic acid or glutamine cyclizes to form a lactam . This suggests that 3-Methyl-5-oxopyrrolidine-2-carboxylic acid may interact with its targets in a similar manner.
Biochemical Pathways
Pyroglutamic acid, a structurally similar compound, is a metabolite in the glutathione cycle that is converted to glutamate by 5-oxoprolinase . This suggests that 3-Methyl-5-oxopyrrolidine-2-carboxylic acid may potentially affect similar biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Given its structural similarity to pyroglutamic acid, it may have similar effects, such as opposing the action of glutamate, including in the brain .
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
properties
IUPAC Name |
3-methyl-5-oxopyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCPEJXLESDEDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947329 | |
Record name | 5-Hydroxy-3-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-oxopyrrolidine-2-carboxylic acid | |
CAS RN |
2446-05-1 | |
Record name | NSC83639 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxy-3-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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